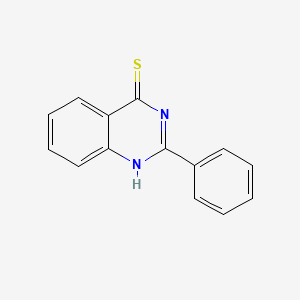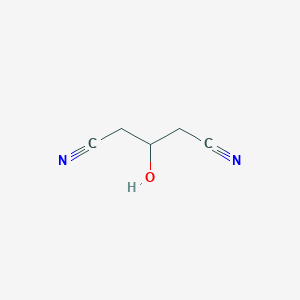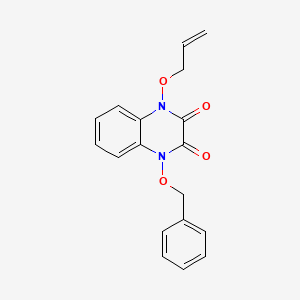
1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione is a quinoxaline derivative.
Scientific Research Applications
Radiolabeling and PET Ligand Research
1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione and its derivatives have been explored in the field of radiolabeling and PET (Positron Emission Tomography) ligand research. For example, Majo et al. (2008) synthesized a compound related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione as a potent and selective 5-HT1A agonist. This compound was labeled with 11C for PET studies, although it was found not useful as a 5-HT1A agonist PET ligand for clinical studies due to lack of specific binding (Majo et al., 2008).
Heterocyclic System Synthesis
The synthesis of novel heterocyclic systems involving compounds similar to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione has been a subject of study. Hatanaka et al. (1971) prepared 4-Methoxy-1-azabicyclo[3,2,0]hept-3-ene-2,7-dione, a compound with structural similarities, through a Beckmann rearrangement and ring contraction (Hatanaka et al., 1971).
Anticancer Properties Research
Compounds structurally related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione have been investigated for their potential anticancer properties. Thi et al. (2015) conducted a study on the synthesis and evaluation of novel compounds including 1H-benzo[g]isochromene-5,10-diones, finding interesting cytotoxic activity against different cancer cell lines (Thi et al., 2015).
Crystal Structure and Emission Properties Research
The crystal structures and emission properties of compounds related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione have been examined. For example, Galer et al. (2014) studied the BF₂ complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, revealing multiple chromisms and aggregation- or crystallization-induced emission properties (Galer et al., 2014).
Electrochemical Behavior Studies
Research into the electrochemical behavior of compounds structurally similar to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione, like phenanthroline derivatives, has been conducted. Gayathri and Kumar (2014) reported the unexpected oxidation of Phen to a redox-active dione, exploring its potential for selective recognition of copper ion and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Synthesis of Naphthoquinone Derivatives
The synthesis of naphthoquinone derivatives, which are structurally related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione, has also been a subject of interest. Bonifazi et al. (2010) synthesized a series of 5-hydroxy-1,4-naphthoquinones analogues, investigating their antiproliferative activity against human tumor cell lines (Bonifazi et al., 2010).
properties
Product Name |
1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-2-12-23-19-15-10-6-7-11-16(15)20(18(22)17(19)21)24-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
InChI Key |
XGHLVBQDIWWVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



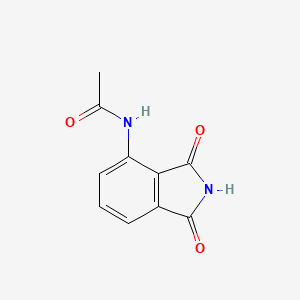
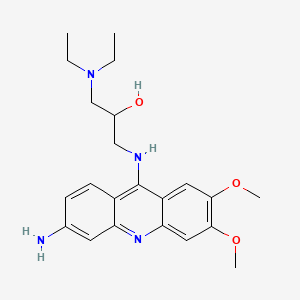
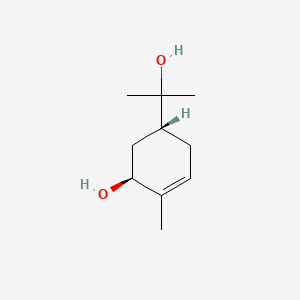
![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)
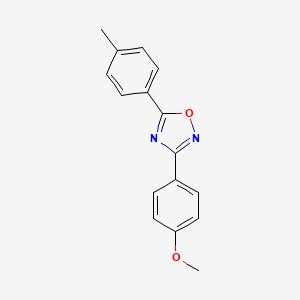
![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)
![2-[(2-Hydroxyphenyl)methylene]hydrazinecarbothioamide](/img/structure/B1195635.png)
![5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)
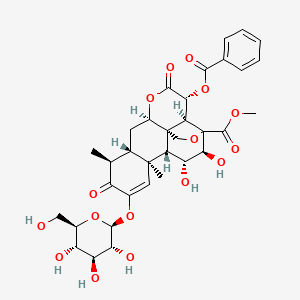
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
